molecular formula C31H54O4 B3046348 Benzoic acid, 3,5-bis(dodecyloxy)- CAS No. 123126-40-9

Benzoic acid, 3,5-bis(dodecyloxy)-

Cat. No.: B3046348
CAS No.: 123126-40-9
M. Wt: 490.8 g/mol
InChI Key: CNLSKHCVAUZKTB-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-bis(dodecyloxy)-: is an organic compound with the molecular formula C₃₁H₅₄O₄ and a molecular weight of 490.76 g/mol It is a derivative of benzoic acid, where two dodecyloxy groups are substituted at the 3 and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,5-bis(dodecyloxy)- typically involves the reaction of 3,5-dihydroxybenzoic acid with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

3,5-dihydroxybenzoic acid+2dodecyl bromidebenzoic acid, 3,5-bis(dodecyloxy)-+2HBr\text{3,5-dihydroxybenzoic acid} + 2 \text{dodecyl bromide} \rightarrow \text{benzoic acid, 3,5-bis(dodecyloxy)-} + 2 \text{HBr} 3,5-dihydroxybenzoic acid+2dodecyl bromide→benzoic acid, 3,5-bis(dodecyloxy)-+2HBr

Industrial Production Methods: Industrial production methods for benzoic acid, 3,5-bis(dodecyloxy)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 3,5-bis(dodecyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

    Substitution: The dodecyloxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of dodecyloxybenzoic acids.

    Reduction: Formation of dodecyloxybenzyl alcohols.

    Substitution: Formation of various alkoxybenzoic acids depending on the substituent used.

Scientific Research Applications

Benzoic acid, 3,5-bis(dodecyloxy)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-bis(dodecyloxy)- involves its interaction with biological membranes and proteins. The dodecyloxy groups enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. This can lead to antimicrobial effects by compromising the cell membrane of microorganisms . Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • Benzoic acid, 3,4-bis(dodecyloxy)-
  • Benzoic acid, 3,5-bis(octyloxy)-
  • Benzoic acid, 3,5-bis(hexyloxy)-

Comparison: Benzoic acid, 3,5-bis(dodecyloxy)- is unique due to the presence of two long dodecyloxy chains, which impart distinct physical and chemical properties. Compared to its analogs with shorter alkoxy chains, it exhibits higher lipophilicity and better membrane-disrupting capabilities. This makes it particularly useful in applications requiring enhanced interaction with lipid membranes .

Properties

IUPAC Name

3,5-didodecoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54O4/c1-3-5-7-9-11-13-15-17-19-21-23-34-29-25-28(31(32)33)26-30(27-29)35-24-22-20-18-16-14-12-10-8-6-4-2/h25-27H,3-24H2,1-2H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLSKHCVAUZKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478614
Record name Benzoic acid, 3,5-bis(dodecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123126-40-9
Record name Benzoic acid, 3,5-bis(dodecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 3,5-bis-dodecyloxybenzoate (8 g) was refluxed for 6 h with EtOH (25 mL) and 10% KOH. Then, the mixture was cooled and poured onto ice H2O and extracted with MC, then the organic layer was stored over dry MgSO4. The solvent was removed; the crude was recrystallized in EtOH to yield 85% of the benzoic acid product as a white solid. 1H-NMR (300 MHz, CDCl3) δ 7.1 (d, 2H), 6.6 (t, 1H), 4.0 (t, 4H), 1.7-1.8 (m, 4H), 1.4-1.6 (m, 4H), 1.2-1.3 (m, 32H), 0.9 (t, 6H).
Name
Methyl 3,5-bis-dodecyloxybenzoate
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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